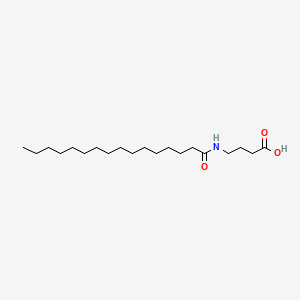

N-Palmitoyl GABA

Description

Properties

CAS No. |

58725-44-3 |

|---|---|

Molecular Formula |

C20H39NO3 |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

4-(hexadecanoylamino)butanoic acid |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |

InChI Key |

YLKMEQOADSECIK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC(=O)O |

Other CAS No. |

58725-44-3 |

Synonyms |

GABA-palmitamide |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Palmitoyl γ Aminobutyric Acid

Enzymatic Acylation of γ-Aminobutyric Acid

The formation of N-Palmitoyl GABA occurs through the creation of an amide bond between the fatty acid palmitic acid (in its activated form) and the amino group of the neurotransmitter γ-aminobutyric acid (GABA). While the precise enzymatic machinery dedicated to this compound synthesis is an ongoing area of investigation, research into the broader class of N-acyl amino acids (NAAAs) provides significant insights into the likely catalysts. The biosynthesis of NAAAs is not yet fully understood, but several potential pathways have been proposed mdpi.com.

Identification of Specific Acyltransferases Involved

The direct enzymatic synthesis of this compound has not been definitively assigned to a single enzyme. However, based on the synthesis of other structurally related NAAAs, several enzymes are considered potential candidates:

Cytochrome c: This mitochondrial protein has been shown to catalyze the formation of other N-acyl amino acids, such as N-arachidonoyl GABA (NAraGABA), from the corresponding acyl-CoA and amino acid mdpi.com. This suggests a possible role in conjugating Palmitoyl-CoA with GABA.

Glycine (B1666218) N-acyltransferase (GLYAT) and related enzymes: Enzymes like GLYAT and Glycine N-acyltransferase-like 2 (GLYATL2) are known to catalyze the formation of N-acyl glycines from various acyl-CoAs and glycine mdpi.com. While their specificity for GABA has not been confirmed, their function in N-acylation of amino acids makes them plausible candidates.

Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is a circulating enzyme that has been shown to catalyze both the synthesis and hydrolysis of various N-acyl amino acids in vitro wikipedia.org. Overexpression of PM20D1 in vivo leads to an increase in circulating N-acyl amino acids, indicating its capacity for biosynthesis wikipedia.org.

Substrate Specificity and Co-factor Requirements of Acyltransferases

The activity of these potential acyltransferases is dependent on specific substrates and, in some cases, co-factors. The primary substrates for this compound synthesis are an activated form of palmitic acid, typically Palmitoyl-CoA, and GABA mdpi.commedchemexpress.com.

The substrate specificity of these enzymes varies. For instance, GLYATL2 shows a preference for oleoyl-CoA when synthesizing N-oleoyl glycine mdpi.com. The family of DHHC enzymes, which are protein acyltransferases, exhibit differential lipid substrate selectivity based on the amino acids lining their acyl chain binding cavity frontiersin.org. Although these enzymes catalyze protein S-acylation and not N-acylation of free amino acids, this principle of structural determination of fatty acid preference may apply to N-acyltransferases as well. For the synthesis of GABA itself, the enzyme glutamate (B1630785) decarboxylase (GAD) requires pyridoxal (B1214274) 5'-phosphate (PLP) as a co-factor mdpi.com.

Table 1: Potential Enzymes in this compound Biosynthesis

| Enzyme | Substrate(s) | Co-factor(s) / Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Cytochrome c | Acyl-CoA (e.g., Arachidonoyl-CoA), Amino Acid (e.g., GABA) | Presence of hydrogen peroxide may be involved | N-Acyl Amino Acid (e.g., NAraGABA) | mdpi.com |

| GLYATL family | Acyl-CoA, Glycine | Not specified | N-Acyl Glycine | mdpi.com |

Precursor Availability and Biosynthetic Regulation

The rate of this compound synthesis is intrinsically linked to the cellular availability of its two precursors: Palmitoyl-CoA and GABA. The regulation of the pools of these molecules is a critical control point for the production of this compound.

Palmitoyl-CoA Supply Dynamics

Palmitoyl-CoA is an activated form of palmitic acid, a common 16-carbon saturated fatty acid. It serves as a key metabolite in cellular lipid metabolism. Palmitoyl-CoA is an acyl-CoA thioester that is involved in processes such as β-oxidation for energy production and as a substrate for the biosynthesis of other complex lipids like sphingosines medchemexpress.com. The supply of Palmitoyl-CoA is dependent on dietary intake of palmitic acid and on de novo fatty acid synthesis within the cell. The concentration of this precursor is therefore dynamically regulated by the metabolic state of the cell, influencing its availability for conjugation with GABA.

γ-Aminobutyric Acid Pool Regulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is tightly controlled by a balance of synthesis and degradation nih.gov.

Synthesis: GABA is synthesized from the amino acid L-glutamate in a single decarboxylation step catalyzed by the enzyme L-glutamate decarboxylase (GAD) nih.govfrontiersin.org. There are two main isoforms of this enzyme, GAD65 and GAD67, which differ in their regulatory properties and subcellular localization plos.orgbiologists.com. GAD67 is considered to be constitutively active and synthesizes the majority of basal GABA levels, while GAD65 activity can be more dynamically regulated to meet increased demand biologists.com. The availability of the precursor glutamate and the co-factor pyridoxal 5'-phosphate (PLP) are essential for GAD activity mdpi.com. Interestingly, the compound 2-palmitoyl glycerol (B35011) has been shown to upregulate the expression of GAD enzymes in astrocytes, thereby promoting GABA synthesis nih.gov.

Degradation: The catabolism of GABA is primarily carried out by the mitochondrial enzyme GABA transaminase (GABA-T). This enzyme converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate frontiersin.orgmdpi.com. The succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH), entering the Krebs cycle frontiersin.org.

The regulation of these enzymes ensures that the GABA pool is maintained, which in turn affects its availability for the synthesis of this compound.

Table 2: Key Enzymes in GABA Metabolism

| Enzyme | Function | Location | Precursor(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Glutamate Decarboxylase (GAD65/GAD67) | Synthesis | Cytosolic | L-Glutamate | GABA, CO₂ | nih.govfrontiersin.org |

| GABA Transaminase (GABA-T) | Degradation | Mitochondrial | GABA, α-Ketoglutarate | Succinic Semialdehyde, L-Glutamate | frontiersin.orgmdpi.com |

Catabolism and Degradation of N-Palmitoyl-γ-Aminobutyric Acid

The biological activity of signaling lipids like this compound is terminated through enzymatic degradation. The primary mechanism for this is the hydrolysis of the amide bond, which breaks the molecule down into its constituent parts: palmitic acid and GABA.

The key enzyme implicated in the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that is well-known for breaking down N-acylethanolamines (like anandamide) and other bioactive fatty acid amides wikipedia.org. Mice lacking the FAAH enzyme exhibit significantly elevated tissue levels of various N-acyl amides, including N-acyl derivatives of glycine and serine, strongly suggesting that FAAH is a major catabolic enzyme for this class of molecules mdpi.comwikipedia.org. While direct evidence for this compound as a substrate is limited, FAAH's known role in hydrolyzing other N-acyl amino acids makes it the most probable enzyme for terminating the signaling of this compound nih.gov.

Another enzyme that could potentially be involved in the degradation of this compound is PM20D1 . As mentioned, this enzyme can act bidirectionally, and its hydrolase activity is well-documented. Knockout of the PM20D1 gene in mice leads to a complete loss of N-acyl amino acid hydrolysis activity in the blood and tissues wikipedia.org.

Table 3: Potential Enzymes in this compound Catabolism

| Enzyme | Function | Action | Products | Reference(s) |

|---|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Hydrolyzes the amide bond of N-acyl amides | Fatty Acid, Amine/Amino Acid | mdpi.comwikipedia.orgnih.gov |

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis is the primary mechanism for the catabolism of this compound. This biochemical reaction involves the cleavage of the amide bond linking the palmitoyl (B13399708) group to the GABA molecule. The process requires a water molecule and is facilitated by a class of enzymes known as hydrolases. The reaction yields the constituent molecules: free palmitic acid and GABA. wikipedia.org This inactivation step is critical for terminating the biological signaling of this compound. The primary enzyme implicated in the degradation of a wide range of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgplos.orgresearchgate.net The enzyme PM20D1 has also been identified as having the ability to hydrolyze N-acyl amino acids. wikipedia.org An early study also demonstrated the capability of enzymes from Mycobacterium avium to hydrolyze N-palmitoyl-amino acids, indicating that this is a conserved metabolic process. nih.gov

Identification and Characterization of Hydrolases

Several enzymes have been identified that can hydrolyze N-acyl amides, with varying specificities. The most prominent of these are Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).

Fatty Acid Amide Hydrolase (FAAH): FAAH is a well-characterized integral membrane protein belonging to the serine hydrolase superfamily. plos.orgresearchgate.net It is a principal catabolic enzyme for a broad range of fatty acid amides. plos.org While best known for hydrolyzing N-arachidonoyl ethanolamine (B43304) (anandamide), FAAH also degrades other N-acyl ethanolamines and N-acyl taurines. wikipedia.org Studies using FAAH knockout mice, which show a complete loss of NAE degradation activity and elevated levels of these lipids, provide strong evidence for its role in regulating this class of molecules. wikipedia.orgnih.gov This suggests FAAH is a primary candidate for the hydrolysis of this compound.

The following table summarizes the key enzymes involved in the metabolism of this compound and related compounds.

Table 1: Hydrolases Involved in N-Acyl Amide Metabolism

| Enzyme | Primary Function | Known Substrates (Examples) | Cellular Location |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis | N-arachidonoyl ethanolamine (AEA), N-palmitoyl ethanolamine (PEA), N-oleoyl ethanolamine (OEA), N-acyl taurines | Integral membrane protein researchgate.net |

| Peptidase M20 Domain Containing 1 (PM20D1) | Hydrolysis & Synthesis | N-acyl amino acids (various) | Circulating enzyme in blood and tissues wikipedia.org |

Intracellular Localization and Compartmentalization of Biosynthetic and Catabolic Enzymes

The synthesis and degradation of this compound are compartmentalized within the cell, a separation dictated by the specific locations of the relevant enzymes and the availability of precursors.

Localization of Biosynthetic Enzymes: The biosynthesis of this compound requires the presence of both GABA and an activated form of palmitic acid (palmitoyl-CoA), along with a synthesizing enzyme.

PM20D1 , which can synthesize N-acyl amino acids, has been identified as a circulating enzyme found in blood and tissues, suggesting that some biosynthesis may occur in the extracellular space or be regulated systemically. wikipedia.org

The synthesis of the precursor GABA is catalyzed by Glutamate Decarboxylase (GAD). GAD is synthesized as a cytosolic protein. frontiersin.org However, one of its isoforms, GAD65, can undergo post-translational modifications, including palmitoylation, which targets it to the membranes of the Golgi apparatus and post-Golgi vesicles. frontiersin.orgbiologists.comtandfonline.com This localization regulates where GABA synthesis occurs within the cell.

Localization of Catabolic Enzymes: The primary enzyme for the breakdown of N-acyl amides, Fatty Acid Amide Hydrolase (FAAH) , is an integral membrane protein. researchgate.net Its localization on intracellular membranes positions it to degrade lipid signaling molecules like this compound, thereby controlling their access to potential receptors and terminating their action.

The compartmentalization of these enzymatic systems provides a sophisticated mechanism for the cell to control the spatial and temporal signaling of this compound, ensuring that its production and degradation are tightly regulated.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Palmitoyl-γ-Aminobutyric Acid | This compound |

| γ-Aminobutyric Acid | GABA |

| N-arachidonoyl ethanolamine | AEA, anandamide (B1667382) |

| N-palmitoyl ethanolamine | PEA |

| N-oleoyl ethanolamine | OEA |

| Glutamate Decarboxylase | GAD |

| Fatty Acid Amide Hydrolase | FAAH |

Molecular Targets and Mechanisms of Action of N Palmitoyl γ Aminobutyric Acid

Receptor-Mediated Interactions

N-acyl amides, including N-palmitoyl derivatives, are recognized for their ability to interact with various cell surface receptors, particularly GPCRs and ligand-gated ion channels.

Ligand Binding Studies with Putative G-Protein Coupled Receptors (GPCRs)

N-acyl amides represent a class of endogenous lipids that function as signaling molecules, often interacting with GPCRs frontiersin.orgresearchgate.netnih.gov. N-palmitoyl glycine (B1666218) (PalGly), a structurally related saturated N-acyl amide, has demonstrated signaling activity suggestive of receptor activation, exhibiting strict structural requirements for its effects nih.govnih.gov. PalGly has been shown to induce transient calcium influx in sensory neurons, an effect that is pertussis toxin (PTX)-sensitive, indicating the involvement of Gαi/o-coupled receptors nih.govnih.gov. While direct ligand binding studies specifically quantifying N-Palmitoyl GABA's affinity for particular GPCRs are not detailed in the provided literature, its classification as an N-acyl amide suggests potential interactions with the broader family of lipid-sensing GPCRs. Furthermore, palmitoylation, the covalent attachment of palmitic acid to proteins, is a common post-translational modification that plays a crucial role in stabilizing GPCR conformation and influencing their membrane association and signaling efficacy frontiersin.orgmedchemexpress.com.

Investigation of GPCR Activation Profiles and Downstream Signaling

The signaling pathways activated by N-acyl amides often involve G-protein mediated cascades. The PTX-sensitivity of PalGly's effects points towards activation of Gαi/o-coupled receptors, leading to downstream signaling events such as modulation of calcium influx and nitric oxide (NO) production in sensory neurons nih.govmedchemexpress.com. Although specific activation profiles (e.g., agonist, antagonist, allosteric modulator) of this compound at specific GPCRs are not extensively detailed, its structural similarity to other bioactive N-acyl amides suggests it may act through similar receptor-mediated pathways.

Exploration of Ligand-Gated Ion Channel Modulation (if applicable)

GABAA receptors, which are ligand-gated chloride ion channels, are known to be modulated by lipids and lipid modifications mdpi.complos.orgelifesciences.orgnih.govnih.gov. Palmitoylation of GABAA receptor subunits, particularly the γ2 subunit, is a critical post-translational modification mediated by enzymes like GODZ. This process is essential for the proper trafficking, synaptic targeting, and surface expression of GABAA receptors, thereby influencing the function of GABAergic inhibitory synapses frontiersin.orgjneurosci.orgnih.govfrontiersin.orgjneurosci.org.

Studies have also investigated the effects of N-acyl GABA derivatives, including this compound, on transient receptor potential (TRPV) channels, which are also ligand-gated ion channels. In experiments using TRPV1-transfected HEK cells, this compound was among the N-acyl GABAs tested for its ability to induce calcium mobilization. These studies revealed structure-activity relationships within the N-acyl GABA family, indicating that different fatty acid chain lengths and structures influence their capacity to modulate calcium influx frontiersin.orgfrontiersin.org. Specifically, N-docosahexaenoyl GABA, N-linoleoyl GABA, and N-arachidonoyl GABA demonstrated significant calcium mobilization, suggesting that this compound may also possess such modulatory properties, though the extent of its effect requires further specific quantification.

Enzyme Modulation and Allosteric Regulation

The influence of this compound on enzyme activity and its potential role as an allosteric modulator of enzymes are areas with limited direct experimental data in the provided literature.

Direct Inhibition or Activation of Specific Intracellular Enzymes

Direct evidence for this compound directly inhibiting or activating specific intracellular enzymes is not explicitly presented in the reviewed literature. However, the broader context of lipid signaling and protein modification provides relevant insights. Palmitoylation, the process involving the attachment of palmitic acid, is a dynamic modification that can regulate the function and localization of various proteins, including enzymes. For instance, Palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in depalmitoylation, has been studied for its role in neurodegenerative diseases and cancer, with inhibitors being developed acs.org. Additionally, palmitoyl-CoA, a related fatty acid derivative, acts as an allosteric regulator of Glutamate (B1630785) Dehydrogenase (GDH) nih.gov.

Allosteric Mechanisms Affecting Enzyme Function

Specific mechanisms by which this compound might act as an allosteric modulator of enzyme function are not detailed in the provided snippets. Allosteric modulation is a well-established mechanism for regulating protein activity, commonly observed with GPCRs and ion channels mdpi.comelifesciences.orgnih.govnih.govjneurosci.orgpnas.orgresearchgate.netwikipedia.orgnih.gov. Further research would be needed to explore if this compound engages in such interactions with intracellular enzymes.

Compound List

this compound (N-palmitoyl-γ-aminobutyric acid)

γ-Aminobutyric acid (GABA)

N-palmitoyl glycine (PalGly)

N-palmitoyl ethanolamine (B43304) (PEA)

N-docosahexaenoyl GABA

N-linoleoyl GABA

N-arachidonoyl GABA

N-arachidonoyl glycine (NAGly)

N-arachidonoyl ethanolamine (Anandamide, AEA)

Palmitoyl-protein thioesterase 1 (PPT1)

Glutamate Dehydrogenase (GDH)

Palmitoyl-CoA

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling cascades is a key aspect of this compound's biological activity. While direct studies on this compound are emerging, insights can be drawn from its structural class and related compounds.

Alterations in Second Messenger Systems (e.g., cAMP, Ca²⁺, DAG)

N-acyl GABAs, including this compound, have been shown to induce calcium mobilization in cells, particularly in TRPV1-transfected HEK cells frontiersin.orgresearchgate.netnih.gov. This suggests an interaction with ion channels that regulate intracellular calcium levels. Specifically, this compound, along with other N-acyl GABA species like N-docosahexaenoyl GABA (D-GABA), N-linoleoyl GABA (L-GABA), and N-arachidonoyl GABA (A-GABA), demonstrated concentration-dependent activation leading to calcium influx frontiersin.orgresearchgate.netnih.gov. The precise mechanisms by which this compound influences cyclic adenosine (B11128) monophosphate (cAMP) or diacylglycerol (DAG) signaling pathways are not extensively detailed in the provided literature, but its calcium-mobilizing activity indicates a role in pathways regulated by these second messengers. For instance, activation of Gq/11-coupled receptors can lead to phospholipase C (PLC) activation, subsequent DAGL activity, and the generation of 2-arachidonoyl glycerol (B35011) (2-AG), which can influence neurotransmitter release mdpi.com.

Regulation of Kinase and Phosphatase Cascades

While direct evidence for this compound's impact on specific kinase or phosphatase cascades is limited in the provided search results, its interaction with ion channels and potential G-protein coupled receptor (GPCR) activity implies indirect modulation of these pathways. GPCR activation often triggers downstream signaling cascades involving kinases and phosphatases, such as those regulating cyclic AMP (cAMP) or mitogen-activated protein kinase (MAPK) pathways ebi.ac.uk. Furthermore, palmitoylation itself, a process involving the attachment of palmitate, is a dynamic post-translational modification that can regulate the activity and localization of signaling proteins, including kinases like Fyn tandfonline.comnih.govtandfonline.com. Although not directly linked to this compound's mechanism of action, palmitoylation is a relevant cellular process where palmitate (the acyl group in this compound) plays a crucial role in protein function and signaling tandfonline.comunicatt.it.

Influence on Gene Expression through Transcriptional and Translational Control Mechanisms

Limited information is available regarding this compound's direct influence on gene expression. However, related N-acyl amino acids, such as N-palmitoyl glycine and N-palmitoyl isoleucine, have been investigated for their ability to regulate the genetic profile of senescent fibroblasts google.com. These compounds have been shown to decrease the expression of genes encoding IL-6 and MMP-I, while increasing the expression of genes for DPT, nidogen, tenascin C, pleiotrophin, and HSP 90A google.com. This suggests a potential for N-acyl amides to modulate transcriptional activity. Additionally, palmitoylation, a process involving palmitic acid, has been implicated in the regulation of nuclear proteins and gene expression unicatt.it.

Membrane Interaction and Lipid Bilayer Dynamics

The lipophilic nature of the palmitoyl (B13399708) chain in this compound suggests significant interaction with cellular membranes and lipid bilayers. N-acyl amides, in general, can partition into lipid bilayers, influencing their physical properties and potentially modulating the activity of embedded membrane proteins nih.govresearchgate.net. Studies on N-acyl GABAs indicate their ability to form stable unilamellar vesicles acs.org.

The interaction of lipid molecules with lipid bilayers is crucial for membrane protein function. For instance, G-protein α subunits, which are often lipidated with myristate and palmitate, demonstrate altered affinities to membranes based on their lipid anchors and the lipid composition of the bilayer mdpi.com. Palmitoylation itself is a key modification for protein localization and membrane association, influencing proteins like Ras and GAD65 tandfonline.comtandfonline.com. Furthermore, the elasticity and fluidity of lipid bilayers can impact the function of membrane proteins, including GABAA receptors researchgate.net. Molecules that alter bilayer stiffness, such as polyunsaturated fatty acids (PUFAs), can modulate GABAA receptor function, suggesting that lipid-protein interactions are a significant regulatory mechanism researchgate.net. This compound, with its fatty acid chain, is likely to engage in similar interactions with the lipid bilayer, potentially influencing membrane fluidity and the conformation of membrane-bound proteins.

Comparative Analysis of N-Palmitoyl-γ-Aminobutyric Acid with Related N-Acyl Amides

This compound belongs to the broader class of N-acyl amides (NAAAs), which are characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond mdpi.comwikipedia.org. This class includes compounds like N-arachidonoyl ethanolamide (anandamide, AEA), N-palmitoyl ethanolamine (PEA), and N-palmitoyl glycine (PalGly) researchgate.netmdpi.comresearchgate.netpsu.edunih.gov.

Comparative Activity:

Calcium Mobilization: N-acyl GABAs, including this compound, have shown activity in inducing calcium mobilization in cells, often through interaction with Transient Receptor Potential (TRP) channels frontiersin.orgresearchgate.netnih.gov. While N-docosahexaenoyl GABA (D-GABA), N-linoleoyl GABA (L-GABA), and N-arachidonoyl GABA (A-GABA) demonstrated significant concentration-dependent calcium mobilization, specific data for this compound's potency relative to these or other N-acyl amides (like anandamide (B1667382) or PEA) in this context is not explicitly detailed in the provided snippets. However, the general structure-activity relationship within the N-acyl GABA family has been noted frontiersin.orgresearchgate.netnih.gov.

TRPV Channel Activation: N-acyl amides are known to activate various TRP channels wikipedia.orgresearchgate.net. For example, N-palmitoyl glycine (PalGly) has been investigated for its effects on sensory neurons, inducing calcium influx and inhibiting heat-evoked firing, with effects blocked by TRP channel antagonists psu.edunih.gov. Palmitoylated N-acyl amides like PalGly and PEA are recognized for their roles in pain and inflammation modulation nih.gov.

Membrane Interactions: N-acyl amides, due to their lipid nature, interact with cell membranes. This compound has been synthesized and characterized for its self-assembly and phase behavior in liposomes acs.org. Related compounds like N-palmitoyl glycine have also been studied for their membrane interactions and signaling properties psu.edu.

Other Signaling Pathways: While anandamide (AEA) is a primary ligand for cannabinoid receptors (CB1/CB2), other N-acyl amides like PEA and PalGly signal through different pathways, including G-protein coupled receptors (GPCRs), TRPV1, and peroxisome proliferator-activated receptors (PPARs) mdpi.commdpi.compsu.edunih.gov. This compound's specific receptor targets beyond TRP channels are less defined in the provided literature.

Cellular and Subcellular Effects of N Palmitoyl γ Aminobutyric Acid

Neuronal Cell Responses

The direct effects of N-Palmitoyl GABA on neuronal cell responses are an area of ongoing investigation. As a member of the broader N-acyl amide class of lipids, it is thought to participate in the complex signaling networks that govern neuronal function. scribd.com

Modulation of Neurotransmitter Release (Presynaptic and Postsynaptic Mechanisms)

Specific studies detailing the direct modulation of neurotransmitter release by this compound are limited. However, broader research into N-acyl amides suggests that this class of molecules can influence neuronal activity and synaptic plasticity. scribd.com A study investigating the effects of various environmental contaminants found that exposure to Perfluorooctanesulfonic acid (PFOS) resulted in altered levels of several metabolites related to neurotransmitters in the hypothalamus, including this compound. hkbu.edu.hk This suggests a potential link between this lipid and the regulation of neurotransmitter systems, although the precise mechanisms remain to be elucidated. hkbu.edu.hk

Changes in Neuronal Membrane Potential and Excitability

Direct evidence of this compound inducing changes in neuronal membrane potential and excitability is not yet well-documented in the scientific literature. However, some N-acyl amides have been shown to interact with ion channels, which are critical for regulating neuronal excitability. frontiersin.orgwikipedia.org One study investigated the activity of a library of N-acyl GABAs on Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which are non-selective cation channels. frontiersin.orgfrontiersin.orgnih.gov In this particular study, while other unsaturated N-acyl GABAs like N-arachidonoyl GABA and N-linoleoyl GABA caused significant calcium mobilization through TRPV1 activation, this compound did not show significant agonist activity at this receptor. frontiersin.orgfrontiersin.orgnih.gov

Table 1: Effect of Various N-Acyl GABAs on TRPV1 Receptor Activation

| Compound | Effect on TRPV1-Transfected HEK Cells |

|---|---|

| N-docosahexaenoyl GABA (D-GABA) | Significant concentration-dependent activation and calcium mobilization. frontiersin.orgfrontiersin.orgnih.gov |

| N-arachidonoyl GABA (A-GABA) | Significant concentration-dependent activation and calcium mobilization. frontiersin.orgfrontiersin.orgnih.gov |

| N-linoleoyl GABA (L-GABA) | Significant concentration-dependent activation and calcium mobilization. frontiersin.orgfrontiersin.orgnih.gov |

| N-oleoyl GABA (O-GABA) | Not reported to cause significant activation. frontiersin.org |

| This compound (P-GABA) | Did not cause significant calcium mobilization. frontiersin.orgfrontiersin.orgnih.gov |

| N-stearoyl GABA (S-GABA) | Not reported to cause significant activation. frontiersin.org |

Influence on Synaptic Plasticity and Remodeling

The influence of this compound on synaptic plasticity and remodeling is another area where specific research is sparse. The broader family of N-acyl amides has been implicated in processes that could affect synaptic plasticity. scribd.com For instance, alterations in the levels of this compound in the hypothalamus following exposure to certain compounds suggest a potential role in the intricate signaling pathways that govern synaptic function. hkbu.edu.hk

Glial Cell Interactions

Emerging evidence suggests that N-acyl amides, including the family of N-acyl GABAs, may play a role in mediating communication with glial cells. frontiersin.orgresearchgate.net

Modulation of Astrocytic and Microglial Activation States

Research has shown that mixtures of N-acyl amides can elicit responses in microglial cells. frontiersin.orgfrontiersin.org A study utilizing the BV-2 microglial cell line found that a mixture of N-acyl GABAs was able to drive calcium mobilization. frontiersin.orgfrontiersin.org This finding suggests that this family of lipids, which includes this compound, can activate microglia. frontiersin.org Microglial activation is a complex process that can have a range of downstream effects on the central nervous system. researchgate.net

Table 2: Effect of N-Acyl Amide Mixtures on Calcium Mobilization in BV-2 Microglial Cells

| N-Acyl Amide Family Mixture | Effect on Calcium Mobilization in BV-2 Cells |

|---|---|

| N-acyl GABA | Drives calcium mobilization. frontiersin.orgfrontiersin.org |

| N-acyl alanines | Drives calcium mobilization. frontiersin.org |

| N-acyl glycines | Drives calcium mobilization. frontiersin.org |

| N-acyl serines | Drives calcium mobilization. frontiersin.org |

| N-acyl tyrosines | Drives calcium mobilization. frontiersin.org |

| N-acyl phenylalanines | Caused a significant depression of baseline calcium signaling. frontiersin.org |

Regulation of Cytokine and Chemokine Release from Glia

While the N-acyl GABA mixture has been shown to activate microglia by inducing calcium mobilization, the direct downstream effects on cytokine and chemokine release have not been specifically detailed for this compound. frontiersin.org Glial activation is known to be associated with the release of these signaling molecules, which play a crucial role in neuroinflammation and immune responses within the brain. researchgate.net

Effects on Non-Neuronal Cell Types

The influence of this compound on non-neuronal cells is not yet well-documented. However, studies on GABA and other lipidated molecules provide insights into its potential roles.

GABA itself has been shown to have varied effects on the proliferation and differentiation of non-neuronal cells. For instance, in pancreatic cancer cells, GABA has been observed to stimulate cancer growth through the overexpression of the GABAA receptor π subunit nih.govresearchgate.net. The addition of GABA to cell cultures of GABRP-expressing pancreatic ductal adenocarcinoma (PDAC) cells promoted their proliferation nih.gov. Conversely, in some glioma cells, the expression of functional GABAA receptors, which can be induced by contact with neurons, is correlated with lower malignancy, and activation of these receptors can attenuate glioma cell metabolism nih.gov.

A related compound, 2-palmitoyl glycerol (B35011), has been shown to promote the synthesis of GABA in normal human fetal-derived astrocytes. While this study did not directly assess cell proliferation in response to this compound, it did note that high concentrations of 2-palmitoyl glycerol led to decreased cell viability pnas.org. This suggests that the palmitoyl (B13399708) moiety could influence cellular health and proliferation.

The table below summarizes findings on the effects of GABA on the proliferation of various non-neuronal cell types.

| Cell Type | Effect of GABA | Key Findings |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Stimulatory | GABA promotes proliferation through the GABAA receptor π subunit. nih.govresearchgate.net |

| Glioma Cells | Inhibitory (in the presence of GABAA receptors) | Activation of GABAA receptors attenuates cell metabolism. nih.gov |

| Astrocytes (effect of a related compound) | Indirect (promotes GABA synthesis) | 2-palmitoyl glycerol upregulates GABA synthesis; high concentrations affect viability. pnas.org |

The role of this compound in apoptosis and cell survival of non-neuronal cells is largely uncharacterized. However, research on GABA and palmitic acid in various cell types offers potential mechanisms.

In the context of liver health, GABA has demonstrated protective effects against apoptosis. Studies have shown that GABA can reduce hepatocyte apoptosis in acute liver injury by attenuating inflammation and oxidative stress researchgate.net. Furthermore, pre-treatment with GABA has been found to protect against severe acute liver damage in mice through anti-apoptotic mechanisms involving the STAT3 pathway mdpi.com. A positive allosteric modulator of the GABAA receptor was also shown to reduce palmitate-induced apoptosis in hepatocytes frontiersin.org.

Conversely, palmitoyl-CoA, an activated form of palmitic acid, has been implicated in inducing the release of cytochrome c from liver mitochondria, a key step in initiating apoptosis nih.gov. This suggests that the palmitoyl component of this compound could potentially have pro-apoptotic effects, depending on its metabolic fate within the cell.

The potential dual role of the components of this compound in apoptosis is summarized in the table below.

| Component | Cell Type | Effect on Apoptosis | Mechanism |

| GABA | Hepatocytes | Protective (Anti-apoptotic) | Attenuation of inflammation and oxidative stress; STAT3 pathway involvement. researchgate.netmdpi.com |

| Palmitoyl-CoA | Liver Mitochondria | Inductive (Pro-apoptotic) | Induces cytochrome c release. nih.gov |

Intracellular Trafficking and Subcellular Localization

Specific details regarding the intracellular trafficking and subcellular localization of the this compound molecule are not currently available in scientific literature. However, insights can be drawn from the behavior of related lipidated molecules and the enzymes involved in their metabolism.

Given its lipophilic nature due to the palmitoyl chain, this compound would be expected to interact with cellular membranes. The subcellular localization of enzymes that metabolize long-chain fatty acids, such as acyl-CoA synthetases (ACSLs), may provide clues to where this compound could be processed. For instance, ACSL3 has been found to localize to membranes involved in intracellular trafficking from the trans-Golgi network and endosomes, while ACSL4 is associated with the endoplasmic reticulum nih.govresearchgate.net. Fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids and potentially other N-acyl amides, is an integral membrane protein found in both neuronal and glial elements nih.gov. The presence of these enzymes in specific subcellular compartments suggests that this compound might accumulate in these locations for metabolism.

The transport of lipidated signaling molecules, such as the endocannabinoid N-arachidonoylethanolamine (anandamide), can occur via extracellular membrane vesicles nih.gov. Microglial cells, for example, can release extracellular vesicles that carry anandamide (B1667382) on their surface, allowing it to act on distant neuronal receptors nih.gov. It is plausible that a similar mechanism of vesicular transport could be utilized for the release and intercellular transfer of this compound, particularly from non-neuronal cells like glia. Another endocannabinoid, 2-arachidonoylglycerol, is also proposed to be released and transported via extracellular microvesicles in a process termed "on-demand release" pnas.orgpnas.orgresearchgate.netbiorxiv.org. This suggests a potential pathway for this compound to be trafficked out of cells and to interact with neighboring cells.

Preclinical Investigations of N Palmitoyl γ Aminobutyric Acid in Biological Systems

In Vivo Animal Models for Functional Characterization

Behavioral Phenotyping to Deduce Mechanistic Insights in Animal Models

Current literature does not provide specific data on behavioral phenotyping studies conducted on N-Palmitoyl GABA in animal models. While this compound has been identified as a metabolite linked to stress and neuromodulation researchgate.netresearchgate.netresearchgate.net, detailed research on its direct impact on anxiety-like behaviors, motor activity, or cognitive functions in animal models is not available.

Electrophysiological Recordings in Animal Models

While N-acyl GABA species, including this compound, have been investigated for their in vitro interactions with ion channels like TRPV1 nih.govresearchgate.netresearchgate.net, direct electrophysiological recordings examining the effects of this compound on neuronal activity or synaptic transmission in animal models are not reported in the reviewed literature.

Developmental and Age-Related Studies in Animal Models

There is a lack of specific studies detailing the developmental or age-related effects of this compound in animal models within the provided search results.

Role in Endogenous Signaling Networks within Organisms

While this compound is mentioned as a metabolite associated with neuromodulation and stress researchgate.netresearchgate.netresearchgate.net, specific research elucidating its precise contribution to homeostatic regulation in organisms is not available.

Studies have indicated that this compound is part of metabolic profiles that may be influenced by stress researchgate.netresearchgate.netresearchgate.net, and its interaction with TRPV channels, which are involved in pain and inflammation, has been explored nih.govresearchgate.netresearchgate.net. However, detailed investigations into how this compound specifically responds to or modulates physiologically induced perturbations in animal models are not extensively documented.

Compound List:

this compound (N-Palmitoyl-γ-Aminobutyric Acid)

Synthetic Methodologies for N Palmitoyl γ Aminobutyric Acid

Enzymatic Synthesis Strategies

Enzymatic methods offer a "greener" alternative to traditional chemical synthesis, avoiding the use of harsh chemicals and often providing high specificity. nih.govnih.gov The biocatalytic synthesis of N-acyl amino acids like N-Palmitoyl-GABA typically utilizes hydrolase enzymes, such as lipases or aminoacylases, which can catalyze the formation of amide bonds under mild conditions. nih.govnih.gov

The development of enzymatic routes for N-acyl amino acid synthesis focuses on identifying and engineering enzymes with suitable substrate specificity and catalytic efficiency.

Enzyme Classes : Lipases and proteases are commonly explored for this purpose. nih.gov These enzymes typically function via an acyl-enzyme intermediate. nih.gov Some aminoacylases have also been discovered that accept long-chain fatty acids as substrates, making them suitable for synthesizing compounds like N-Palmitoyl-GABA. nih.govresearchgate.net

Reaction Mechanisms : Two primary ATP-independent strategies involving hydrolases are used:

Reverse Hydrolysis : The enzyme directly catalyzes the condensation of a fatty acid (palmitic acid) and an amino acid (GABA). This approach often suffers from low yields due to the unfavorable equilibrium in aqueous media. nih.gov

Ester-Amide Interconversion : This is often a more efficient cascade reaction. The enzyme first catalyzes the esterification of the fatty acid with an alcohol (like glycerol), forming an activated intermediate. This ester then undergoes enzyme-catalyzed aminolysis with GABA to form the final N-acyl amino acid product. nih.gov This approach can lead to significantly higher conversion rates. nih.gov

Maximizing the yield of enzymatic synthesis requires careful optimization of various reaction parameters to favor amide bond formation over competing hydrolysis reactions.

Co-solvents : The use of co-solvents like glycerol (B35011) can improve yields. For example, a genetically modified Rhizomucor lipase (B570770) showed up to 80% conversion in N-acyl glycine (B1666218) synthesis when glycerol was used as a co-solvent, which facilitates the in-situ formation of glycerol esters that are then aminolyzed. nih.gov

Substrate Ratio and Concentration : The molar ratio of the acyl donor to the amine is critical. While chemical synthesis may use a slight excess of the acylating agent, enzymatic reactions may require different ratios to optimize enzyme kinetics and minimize substrate or product inhibition.

Immobilization : Immobilizing the enzyme on a solid support can enhance its stability, allow for easier separation from the reaction mixture, and enable its reuse, which is crucial for making the process economically viable.

pH and Temperature : As with all enzymatic reactions, pH and temperature must be controlled to maintain optimal enzyme activity and stability. The ideal conditions are highly specific to the particular enzyme being used.

Table 2: Biocatalytic Approaches for N-Acyl Amino Acid Synthesis

| Enzyme Type | Catalytic Strategy | Key Optimization Factors | Potential Yield |

|---|---|---|---|

| Lipase | Ester-amide interconversion cascade | Use of co-solvents (e.g., glycerol), enzyme immobilization | Up to 80% conversion nih.gov |

| Protease | Reverse hydrolysis | Non-protected amino acids, control of water activity | ~40% yield nih.gov |

| Aminoacylase | Direct amidation/aminolysis | Substrate selection (bias for hydrophobic amino acids) | Varies with substrate nih.gov |

Purification and Analytical Characterization of Synthetic N-Palmitoyl-γ-Aminobutyric Acid

Following synthesis, a multi-step process of purification and characterization is required to isolate N-Palmitoyl-GABA and confirm its identity and purity.

Purification : The initial purification steps typically involve separating the product from unreacted starting materials, catalysts, and solvents. This can be achieved through techniques such as:

Extraction : Liquid-liquid extraction is used to separate the lipid-like product from more water-soluble impurities. researchgate.net

Solid-Phase Extraction (SPE) : SPE with a C18 sorbent is a common method for cleaning up lipidomic samples and isolating N-acyl amino acids. researchgate.net

Chromatography : For high-purity requirements, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) is employed to separate the target compound from closely related side products. nih.gov

Analytical Characterization : Once purified, the identity and structure of the compound are confirmed using a combination of spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the final product. nih.govnih.gov GABA and its derivatives often require a derivatization step, for example with o-phthalaldehyde (B127526) (OPA), to be detected by fluorescence, which offers high sensitivity. nih.gov

Mass Spectrometry (MS) : Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight of N-Palmitoyl-GABA. researchgate.net The fragmentation pattern observed in the MS/MS spectrum provides structural information that confirms the connectivity of the palmitoyl (B13399708) group and the GABA moiety. For instance, in the analysis of related N-acyl amino acids, fragmentation often yields an anion corresponding to the fatty acid (e.g., palmitate). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, confirming the presence of the long palmitoyl chain, the GABA backbone, and the amide linkage.

Table 3: Techniques for Purification and Characterization

| Technique | Purpose | Details |

|---|---|---|

| Solid-Phase Extraction (SPE) | Purification/Cleanup | Uses a solid sorbent (e.g., C18) to retain the compound of interest while impurities are washed away. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Analysis | Separates components of a mixture based on their affinity for a stationary phase, allowing for isolation and quantification. nih.gov |

| Mass Spectrometry (MS) | Structure Confirmation | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition. MS/MS provides fragmentation data for structural elucidation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the structure. |

Derivatization for Research Probes (e.g., radiolabeled, fluorescently tagged analogs)

The generation of derivatized analogs of N-Palmitoyl-γ-aminobutyric acid (N-Palmitoyl GABA) is a critical step in creating molecular tools, or "probes," to investigate its physiological and pathological roles. These probes, which can be radiolabeled or fluorescently tagged, are indispensable for a variety of experimental applications, including receptor binding assays, in vivo imaging, and cellular trafficking studies. The synthetic strategies for these derivatives focus on incorporating an isotopic or fluorescent moiety without significantly altering the molecule's biological activity.

Radiolabeled Analogs

Radiolabeling involves the incorporation of a radioactive isotope into the structure of this compound. The choice of isotope is crucial and depends on the intended application. Common isotopes used in biomedical research include tritium (³H) and carbon-14 (¹⁴C). The synthesis of radiolabeled compounds is a specialized process that requires expertise in handling radioactive materials and performing reactions on a microscale. moravek.com

One common strategy for radiolabeling is to introduce the isotope in the final steps of the synthesis to maximize the incorporation of the expensive and sensitive radiolabel. For this compound, this could involve using a radiolabeled precursor of either palmitic acid or GABA. For instance, [¹⁴C]palmitic acid could be coupled with GABA, or alternatively, N-palmitoyl chloride could be reacted with [³H]GABA or [¹⁴C]GABA.

The synthesis of a radiolabeled analog of this compound would typically follow a synthetic route similar to its non-labeled counterpart, with the key difference being the use of a radiolabeled starting material. The process generally involves:

Selection of the radiolabel and its position: The choice between isotopes like ¹⁴C and ³H depends on the desired specific activity and the type of detection method to be used. The position of the label is also critical to ensure it is not lost during metabolic processes if the probe is used in biological systems.

Synthesis with a radiolabeled precursor: A known synthetic pathway is often adapted, utilizing a commercially available radiolabeled intermediate. moravek.com For example, a common method for synthesizing N-acyl amino acids involves the acylation of the amino acid with an acyl chloride. In the case of radiolabeled this compound, this would involve the reaction of GABA with [¹⁴C]palmitoyl chloride or another activated form of radiolabeled palmitic acid.

Purification and characterization: Following the reaction, the radiolabeled product must be meticulously purified, typically using high-performance liquid chromatography (HPLC), to separate it from any unreacted starting materials and byproducts. The purity and identity of the final compound are then confirmed using techniques like mass spectrometry and liquid scintillation counting to determine the specific activity.

| Isotope | Precursor Example | Potential Labeled Position | Primary Application |

| Carbon-14 (¹⁴C) | [1-¹⁴C]Palmitic Acid | Carbonyl carbon of the palmitoyl group | In vitro binding assays, metabolic studies |

| Tritium (³H) | [2,3-³H]GABA | GABA backbone | Receptor autoradiography, high specific activity binding assays |

Fluorescently Tagged Analogs

Fluorescently tagged analogs of this compound are synthesized by covalently attaching a fluorophore to the molecule. These probes are invaluable for visualizing the localization and dynamics of the molecule in living cells and tissues using fluorescence microscopy. The key challenge in designing fluorescent probes is to attach the fluorescent dye in a way that does not sterically hinder the interaction of the this compound analog with its biological targets.

The synthesis of a fluorescently tagged this compound would involve a multi-step process:

Functionalization of this compound: A reactive functional group, such as an amine or a carboxylic acid, is often introduced into the this compound structure to serve as a handle for attaching the fluorophore. This might involve modifying either the palmitoyl chain or the GABA moiety, though modifications to the fatty acid chain are often preferred to minimize interference with the GABA head group's interactions.

Selection of a fluorophore: A wide variety of fluorescent dyes with different excitation and emission spectra are available. The choice of fluorophore depends on the specific experimental setup, including the available light sources and detectors of the microscope. Common fluorophores include fluorescein, rhodamine, and cyanine dyes.

Coupling reaction: The functionalized this compound is then reacted with an activated form of the chosen fluorophore. For example, an amine-functionalized this compound analog could be reacted with a fluorophore containing an N-hydroxysuccinimide (NHS) ester.

Purification: As with radiolabeled compounds, the final fluorescently tagged product must be rigorously purified, typically by HPLC, to remove any unreacted dye and starting materials, which could interfere with imaging experiments.

A potential synthetic approach could involve starting with a modified palmitic acid that contains a reactive group, such as an azido or alkyne group, for "click chemistry" ligation. nih.gov This modified fatty acid would then be coupled to GABA. Following the synthesis of the N-(azido- or alkyne-modified palmitoyl) GABA, a corresponding alkyne- or azido-containing fluorophore can be attached via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.gov This method is highly efficient and specific, making it a powerful tool for creating fluorescently labeled biomolecules.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Linkage Chemistry Example |

| Fluorescein | ~494 | ~518 | Isothiocyanate reaction with an amine |

| Rhodamine | ~550 | ~570 | NHS ester reaction with an amine |

| Cyanine (e.g., Cy5) | ~650 | ~670 | Click chemistry (azide-alkyne cycloaddition) |

Analytical Techniques for N Palmitoyl γ Aminobutyric Acid Quantification and Characterization

Chromatographic Methods

Chromatography is a fundamental technique for the separation of N-Palmitoyl GABA from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal, whether it be quantification or structural characterization.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-acyl amino acids. However, as this compound lacks a strong chromophore, direct UV-Vis detection is challenging, necessitating pre-column derivatization to introduce a UV-active or fluorescent tag.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of this compound. The long palmitoyl (B13399708) chain provides sufficient hydrophobicity for retention on C18 or other nonpolar stationary phases. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

For derivatization, reagents that react with the primary amine of the GABA moiety are employed. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and dansyl chloride, which yield highly fluorescent products, significantly enhancing detection sensitivity. researchgate.net

Table 1: Illustrative HPLC Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex/Em dependent on derivatizing agent) |

| Derivatizing Agent | o-phthalaldehyde (OPA) / Dansyl Chloride |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to this compound, provided the molecule is first derivatized to increase its volatility and thermal stability. sigmaaldrich.com The polar carboxyl and amide groups of this compound make it unsuitable for direct GC analysis.

Derivatization typically involves silylation or esterification. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the active hydrogens on the carboxylic acid and amide groups to form more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Alternatively, the carboxylic acid can be esterified (e.g., to its methyl or propyl ester) and the amide nitrogen acetylated. nih.gov

The derivatized this compound is then separated on a nonpolar or semi-polar capillary column, and detection is commonly performed using a Flame Ionization Detector (FID).

Table 2: Representative GC-FID Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Derivatization | Silylation with MTBSTFA |

Supercritical Fluid Chromatography (SFC) Techniques

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the analysis of lipids and other amphipathic molecules. nih.govmdpi.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers rapid and efficient separations with reduced solvent consumption. mdpi.com

For the analysis of polar lipids like this compound, a polar co-solvent (modifier), such as methanol or ethanol, is added to the supercritical CO2 to increase the mobile phase polarity and facilitate elution. researchgate.net Separations are typically performed on polar stationary phases, such as those with amide or diol functionalities. SFC can be coupled with various detectors, including mass spectrometry, which provides both quantification and structural information.

Table 3: General Supercritical Fluid Chromatography (SFC) Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Amide- or Diol-based (e.g., 3.0 x 100 mm, 3 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol with 10 mM Ammonium Acetate |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the sensitive and specific detection and quantification of this compound. It is most commonly coupled with a chromatographic separation technique to enhance selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous lipids like this compound in complex biological samples. nih.gov This technique offers high sensitivity and specificity, often eliminating the need for derivatization. The analysis is typically performed using a reversed-phase UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Electrospray ionization (ESI), usually in negative ion mode, is effective for ionizing this compound, which readily forms a deprotonated molecule [M-H]⁻. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, a common fragmentation pathway involves the cleavage of the amide bond, yielding a fragment corresponding to the palmitate anion.

Table 4: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

|---|---|

| Chromatography | Reversed-phase UPLC (C18 column) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 340.3 [M-H]⁻ |

| Product Ion (Q3) | m/z 255.2 [Palmitate]⁻ |

| Collision Energy | Optimized for specific instrument (e.g., -20 to -30 eV) |

| Internal Standard | Deuterated this compound or a structurally similar N-acyl amino acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent chromatographic resolution and is a powerful tool for the structural confirmation of this compound, following appropriate derivatization. sigmaaldrich.com Electron Ionization (EI) is the most common ionization technique used in GC-MS, which produces characteristic and reproducible fragmentation patterns that can be used for library matching and structural elucidation.

The mass spectrum of derivatized this compound will exhibit specific fragments. For example, a TBDMS derivative will show characteristic neutral losses of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com The fragmentation pattern can definitively confirm the presence of both the palmitoyl and GABA moieties within the molecule.

Table 5: Anticipated GC-MS Fragmentation of TBDMS-Derivatized this compound

| Fragment Ion (m/z) | Description |

|---|---|

| [M-15]⁺ | Loss of a methyl group from a TBDMS moiety |

| [M-57]⁺ | Loss of a tert-butyl group from a TBDMS moiety |

| Characteristic ions for the palmitoyl chain | Series of alkyl fragments |

| Characteristic ions for the derivatized GABA moiety | Fragments resulting from cleavage around the amide bond |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules, including N-acyl amino acids like N-Palmitoyl-γ-Aminobutyric Acid (this compound). The process involves multiple stages of mass analysis, typically including the isolation of a precursor ion (the molecular ion or a protonated/deprotonated version of it) and its subsequent fragmentation into product ions by collision-induced dissociation (CID). ucdavis.edunih.gov The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural characterization. chemguide.co.uk

In the analysis of this compound, a liquid chromatography system is often coupled with the mass spectrometer (LC-MS/MS) to separate the analyte from other components in a complex mixture before detection. nih.govnih.govshodex.com For this compound, which consists of a palmitic acid molecule linked to a GABA molecule via an amide bond, the fragmentation in MS/MS would be expected to occur at predictable locations.

The primary fragmentation pathways for N-acyl amino acids in tandem mass spectrometry typically involve cleavage of the amide bond and fragmentation within the fatty acyl chain. nih.gov For this compound, characteristic product ions would include ions corresponding to the palmitoyl group and the GABA moiety. For instance, in negative ion mode, one would expect to observe a prominent peak for the palmitate anion ([RCOO]⁻, where R is the C15H31 alkyl chain) at a mass-to-charge ratio (m/z) of 255. researchgate.net The fragmentation of the GABA portion would also yield specific ions. The comparison of these experimentally observed fragmentation patterns with those of synthetic standards provides definitive structural confirmation. researchgate.net

Table 1: Predicted Key Fragment Ions for this compound in Tandem MS

| Precursor Ion (Negative Mode) [M-H]⁻ | Predicted Product Ion | Mass-to-Charge Ratio (m/z) | Structural Moiety |

| 340.28 | Palmitate Anion [C₁₅H₃₁COO]⁻ | 255 | Palmitoyl Group |

| 340.28 | Deprotonated GABA [C₄H₈NO₂]⁻ | 102 | GABA Group |

| 340.28 | Fragment from loss of water | 322 | [M-H-H₂O]⁻ |

| 340.28 | Fragment from loss of CO₂ | 296 | [M-H-CO₂]⁻ |

Note: The exact m/z values and the relative abundance of fragment ions can vary depending on the specific instrumentation and experimental conditions, such as collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. unl.edu For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed to verify its synthesized or isolated structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for both the palmitoyl chain and the GABA moiety. nih.gov

Palmitoyl Chain: A triplet signal corresponding to the terminal methyl group (CH₃) would appear at the most upfield region (around 0.8-0.9 ppm). A large, complex multiplet in the range of 1.2-1.6 ppm would represent the multiple methylene (B1212753) groups (-(CH₂)₁₂-) of the fatty acid backbone. A triplet at approximately 2.1-2.3 ppm would be characteristic of the methylene group alpha to the amide carbonyl (–CH₂–CO–).

GABA Moiety: The spectrum would also show signals for the three methylene groups of the GABA portion. The protons on the carbon adjacent to the amide nitrogen (–NH–CH₂–) would likely appear as a multiplet around 3.1-3.3 ppm. The protons on the carbon adjacent to the carboxylic acid (–CH₂–COOH) would resonate around 2.2-2.4 ppm, and the central methylene group (–CH₂–CH₂–CH₂–) would produce a multiplet around 1.8-2.0 ppm. nih.govhmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. hmdb.ca

Palmitoyl Chain: The spectrum would show a signal for the amide carbonyl carbon around 173-176 ppm. The terminal methyl carbon would appear at approximately 14 ppm. A series of signals between 22 and 34 ppm would correspond to the methylene carbons of the long alkyl chain, with the carbon alpha to the carbonyl appearing around 36-38 ppm. magritek.com

GABA Moiety: The carboxylic acid carbonyl carbon would resonate downfield, typically above 175 ppm. The carbons of the GABA backbone would have distinct chemical shifts, for instance, the carbon attached to the nitrogen (Cα) around 39-41 ppm, the next carbon (Cβ) around 24-26 ppm, and the carbon adjacent to the carboxyl group (Cγ) around 30-32 ppm. nih.gov

Further confirmation can be achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings within the spin systems of the GABA and palmitoyl moieties, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate the proton signals with their directly attached or long-range coupled carbon atoms, respectively. magritek.com

Immunoassays for High-Throughput Detection (if antibodies are available)

Immunoassays are highly sensitive and specific biochemical tests that utilize the binding affinity between an antibody and its target antigen for detection and quantification. The availability of specific antibodies is the primary prerequisite for developing an immunoassay.

Currently, while antibodies and ELISA (Enzyme-Linked Immunosorbent Assay) kits are commercially available for γ-aminobutyric acid (GABA) itself, there is no readily available information indicating the commercial availability of antibodies specifically targeting this compound. sigmaaldrich.comthermofisher.comimmusmol.comimmusmol.comimmunostar.compubcompare.ai These anti-GABA antibodies are typically generated by immunizing an animal with GABA that has been conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to make it immunogenic. sigmaaldrich.com

Hypothetical Development of an this compound Immunoassay: Should specific antibodies for this compound be developed, various immunoassay formats could be established for its high-throughput detection in biological samples. The development process would likely involve:

Antigen Synthesis: this compound would be chemically conjugated to a carrier protein like BSA or Keyhole Limpet Hemocyanin (KLH).

Immunization and Antibody Production: Animals (e.g., rabbits, mice) would be immunized with the conjugate to elicit an immune response and produce polyclonal or monoclonal antibodies that recognize the this compound epitope.

Assay Development: A competitive ELISA format would be a probable approach. In this setup, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) would compete with the this compound in the sample for binding to a limited number of specific antibody sites coated on a microplate. The signal generated would be inversely proportional to the concentration of this compound in the sample.

Such an immunoassay would offer the advantages of high sensitivity, high throughput, and relatively simple sample processing, making it suitable for screening large numbers of biological samples.

Advanced Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates necessitates robust sample preparation strategies to remove interfering substances like proteins, salts, and other lipids. nih.gov The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.

Protein Precipitation (PPT): This is often the first step in sample preparation for plasma or serum. It involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the abundant proteins. nih.govwur.nl After centrifugation, the supernatant containing the analyte can be further processed.

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, an LLE protocol might involve extracting the analyte from the aqueous biological sample into an organic solvent like ethyl acetate or a mixture of chloroform (B151607) and methanol, followed by evaporation of the organic phase and reconstitution in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte or the interferences. For this compound, a reversed-phase SPE (e.g., using a C18 sorbent) is a common approach. researchgate.net

Table 2: Example SPE Protocol for this compound

| Step | Procedure | Purpose |

| 1. Conditioning | Pass methanol, followed by water or an aqueous buffer through the C18 cartridge. | To activate the sorbent and ensure reproducible retention. |

| 2. Loading | Apply the pre-treated biological sample (e.g., post-protein precipitation supernatant) to the cartridge. | This compound and other hydrophobic molecules are retained on the C18 sorbent. |

| 3. Washing | Flush the cartridge with a weak organic solvent/water mixture. | To remove polar, interfering compounds (e.g., salts) while the analyte remains bound. |

| 4. Elution | Elute this compound from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). | To recover the purified and concentrated analyte for analysis. |

Advanced and automated versions of these techniques, such as supported liquid extraction (SLE) and parallel artificial liquid membrane extraction (PALME), can offer higher throughput and reduced solvent consumption for bioanalytical workflows. nih.govsemanticscholar.org The combination of these extraction and cleanup strategies is crucial for achieving the low limits of detection and quantification required to measure endogenous levels of this compound.

Future Directions and Emerging Research Avenues for N Palmitoyl γ Aminobutyric Acid

Identification of Novel Biological Targets and Binding Partners

Future research will likely employ advanced proteomic and biochemical screening techniques to identify previously unknown biological targets and binding partners of N-Palmitoyl GABA. High-throughput screening assays, such as affinity purification coupled with mass spectrometry, are anticipated to reveal specific proteins, receptors, or enzymes with which this compound interacts. Understanding these interactions is crucial for elucidating its mechanism of action at a molecular level. For instance, studies might aim to identify novel G-protein coupled receptors (GPCRs) or ion channels that are modulated by this compound, potentially uncovering new signaling pathways.

Elucidation of Regulatory Networks Governing N-Palmitoyl-γ-Aminobutyric Acid Homeostasis

A critical area for future investigation is the comprehensive understanding of how this compound homeostasis is regulated within biological systems. This includes identifying the enzymes responsible for its synthesis and degradation, as well as the cellular pathways that control its production, transport, and clearance. Research may focus on identifying specific lipases, acyltransferases, or esterases involved in this compound metabolism. Furthermore, understanding the upstream regulators, such as transcriptional factors or signaling cascades that influence this compound levels, will be essential for a complete picture of its endogenous regulation.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To facilitate detailed mechanistic studies, the development of sophisticated in vitro and in vivo models is paramount. Current models may not fully recapitulate the complexity of this compound's biological milieu. Future research could involve generating genetically engineered cell lines with specific modifications to study this compound metabolism or signaling. Organoid models, which better mimic tissue architecture and cell-cell interactions, are also promising for investigating this compound's localized effects. In vivo, the creation of specific knockout or knock-in animal models, or the use of zebrafish models with fluorescent reporters, could provide invaluable insights into its physiological roles and dynamic distribution.

Exploration of N-Palmitoyl-γ-Aminobutyric Acid's Role in Inter-Organ Communication within Preclinical Contexts

The systemic effects of this compound and its potential role in inter-organ communication represent a significant avenue for future research. Preclinical studies will likely investigate whether this compound, synthesized or acting in one organ, can influence the function of distant organs through endocrine or paracrine signaling. Techniques such as targeted metabolomics in various tissues and the use of "organ-on-a-chip" systems could help map these communication pathways. For example, research might explore if this compound produced in the gut influences brain function or if it plays a role in the metabolic crosstalk between the liver and adipose tissue.

Design and Synthesis of N-Palmitoyl-γ-Aminobutyric Acid Analogs for Probing Biological Systems

The synthesis of novel analogs of this compound is crucial for dissecting its biological functions and developing research tools. Future efforts will focus on designing and synthesizing modified versions of this compound with specific properties, such as fluorescent tags for tracking cellular localization, isotopic labels for metabolic studies, or altered binding affinities for specific targets. These analogs can serve as chemical probes to investigate structure-activity relationships and to selectively activate or inhibit particular pathways, thereby providing a deeper understanding of this compound's molecular interactions.

Integration with Multi-Omics Data Platforms (e.g., lipidomics, metabolomics, proteomics) for Systems-Level Understanding

A comprehensive understanding of this compound's role necessitates the integration of data from multiple 'omics' platforms. Future research will increasingly leverage lipidomics, metabolomics, and proteomics to provide a systems-level view of its biological impact. By combining data on this compound levels, its metabolic byproducts, and its interacting proteins, researchers can build complex networks that reveal its integrated role in cellular and physiological processes. For example, integrating lipidomic data with transcriptomic or proteomic datasets could identify regulatory feedback loops or downstream effects of this compound signaling. Computational biology and bioinformatics tools will be essential for analyzing these large, integrated datasets to generate testable hypotheses and uncover novel biological insights.

Compound List

Q & A

Q. What are the established methods for synthesizing N-Palmitoyl GABA in laboratory settings?

this compound is synthesized via acylation of γ-aminobutyric acid (GABA) with palmitoyl chloride under controlled conditions. Key steps include:

- Dissolving GABA in an alkaline solution (e.g., NaOH) to activate the amine group.

- Reacting with palmitoyl chloride in a non-polar solvent (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis.

- Purification via column chromatography or recrystallization to isolate the product. Validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

High-pressure liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) is optimal due to its sensitivity and specificity for lipidated compounds. Considerations include:

Q. What are the optimal storage conditions for this compound to ensure compound stability in long-term studies?

Store at -80°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized powders are more stable than solutions; reconstitute in anhydrous dimethyl sulfoxide (DMSO) immediately before use. Avoid repeated freeze-thaw cycles to minimize hydrolysis .

Advanced Research Questions

Q. How do experimental outcomes vary when studying this compound's effects in different neural tissue models (e.g., in vitro vs. in vivo)?

Discrepancies arise due to:

- Bioavailability : Lipid solubility enhances blood-brain barrier penetration in vivo, whereas in vitro models (e.g., cell cultures) may lack metabolic enzymes for processing.

- Tissue-specific metabolism : For example, spinal cord tissues show elevated N-acyl ethanolamine levels under acute stress, unlike cortical regions .

- Dosage timing : Acute vs. chronic exposure models yield divergent results in receptor saturation and downstream signaling .

Q. What mechanisms underlie contradictory findings regarding this compound's receptor interactions in published studies?

Conflicts may stem from:

- Receptor subtype specificity : GABAB receptor affinity vs. off-target effects on TRPV1 or cannabinoid receptors.

- Assay conditions : Differences in pH, temperature, or co-factor availability (e.g., Ca²⁺) alter binding kinetics.

- Species variability : Rodent vs. human receptor isoforms exhibit distinct ligand-binding domains .

Q. How can researchers design dose-response experiments to account for this compound's lipid solubility and cellular uptake variability?

- Lipid-based delivery systems : Use liposomes or albumin carriers to standardize solubility across assays.